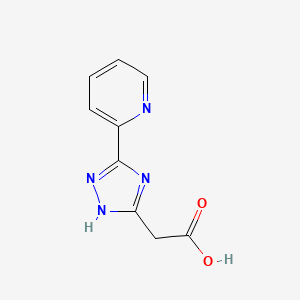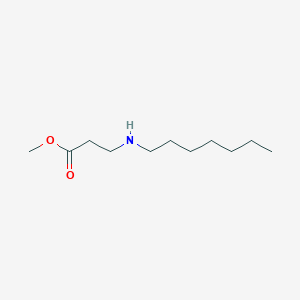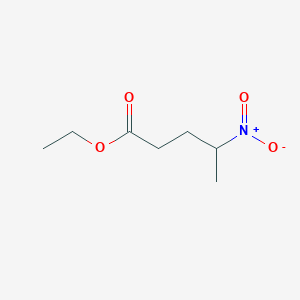![molecular formula C8H8ClN3 B3136103 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 41040-24-8](/img/structure/B3136103.png)
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Übersicht
Beschreibung
“4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . The CAS Number is 84905-80-6 and the Molecular Weight is 153.57 .
Synthesis Analysis
The synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo [2,3- d ]pyrimidine derivatives . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structures have been confirmed by 1 H, 13 C NMR, HRMS, and MS .
Chemical Reactions Analysis
The compound undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Pyrrolo[2,3-d]pyrimidines exhibit structural similarity to purine, making them attractive candidates for drug development. Researchers have identified 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine as a potential antitubercular agent. Its derivatives have demonstrated inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds could play a crucial role in combating drug-resistant strains of tuberculosis .
Anti-Hepatitis C Virus (HCV) Activity
The same pyrrolo[2,3-d]pyrimidine scaffold has shown promise in inhibiting the hepatitis C virus (HCV). Researchers have explored derivatives of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine as potential HCV inhibitors. These compounds could contribute to the development of novel antiviral therapies .
Anticancer Properties
4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have attracted attention in cancer research. For instance:
- Ribociclib , a selective and potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), is used in hormone receptor-positive breast cancer therapy. The synthesis of intermediates for Ribociclib involves 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[3,2-d]pyrimidine-6-carboxamide.
- Highly substituted pyrrolo[2,3-d]pyrimidines have been obtained via intramolecular Cu-mediated carbomagnesiation, which could have implications in cancer treatment .
- Some newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms have demonstrated in vitro anticancer activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Kinase Inhibition
7-Deazapurine derivatives, including pyrrolo[2,3-d]pyrimidines, have been reported as inhibitors of various kinases, such as Bruton’s tyrosine kinase (BTK), serine/threonine kinase Akt1, and Ca-dependent protein kinase 1. These kinases play essential roles in cellular signaling pathways, making them attractive targets for drug discovery .
Natural Product Scaffolds
Natural products like tubercidin, toyocamycin, and sangivamycin antibiotics contain the pyrrolo[2,3-d]pyrimidine scaffold. These compounds serve as valuable starting points for drug development and inspire synthetic efforts to create novel derivatives with improved properties .
Wirkmechanismus
Target of Action
The primary target of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Mode of Action
4-Chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits the enzyme’s activity, leading to the disruption of DNA replication and, consequently, bacterial growth . The compound’s interaction with RNA polymerase also contributes to its antimycobacterial activity .
Biochemical Pathways
The inhibition of DNA gyrase and RNA polymerase disrupts the normal biochemical pathways of bacterial DNA replication and RNA synthesis . This disruption affects the downstream effects of these pathways, including protein synthesis and cell division, leading to the inhibition of bacterial growth .
Result of Action
The result of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of bacterial growth . By binding to and inhibiting the activities of DNA gyrase and RNA polymerase, the compound disrupts bacterial DNA replication and RNA synthesis, leading to the cessation of bacterial growth .
Zukünftige Richtungen
The current study involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives . These compounds were tested in vitro against seven selected human cancer cell lines . It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . This suggests potential future directions in the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-6-7(10-4)8(9)12-5(2)11-6/h3,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXCCXQBKWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














